3-Ethyl-4-octanone

Descripción general

Descripción

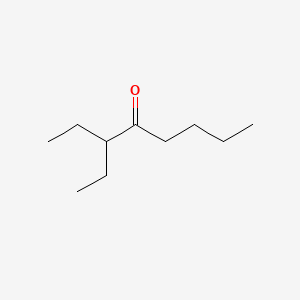

3-Ethyl-4-octanone is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-octanone can be synthesized through several methods, including:

Aldol Condensation: This involves the reaction of 3-ethyl-4-octanal with a suitable base, followed by dehydration to form the ketone.

Oxidation of Alcohols: The oxidation of 3-ethyl-4-octanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of secondary alcohols or the selective oxidation of hydrocarbons.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to 3-ethyl-4-octanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Grignard reagents, hydrazine (NH2NH2).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various ketone derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Ethyl-4-octanone serves various purposes in scientific research:

- Chemistry It is used as a precursor in organic synthesis and as a reagent in chemical reactions.

- Biology It functions as a model compound in studies of enzyme-catalyzed reactions involving ketones.

- Medicine There is ongoing research exploring its potential as an intermediate in the synthesis of pharmaceuticals.

- Industry It is used in the production of fragrances and flavors, and as a solvent in various industrial processes.

This compound has garnered attention for its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies assessing the effects of volatile organic compounds (VOCs) produced by certain bacterial strains have included this compound. The results demonstrated that it could inhibit the growth of specific fungi and bacteria, suggesting its potential as a biocontrol agent in agricultural settings.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimal Inhibition Concentration (MIC μmol/L) |

|---|---|---|

| Escherichia coli | 12 | 75 |

| Staphylococcus aureus | 10 | 70 |

| Candida albicans | 15 | 60 |

| Fusarium oxysporum | 18 | 50 |

Effects on Plant Growth

This compound has been studied for its effects on plant growth. Studies demonstrated that VOCs, including this compound, can stimulate seedling growth and enhance resistance against fungal pathogens.

Case Study: Plant Growth Stimulation

In an experimental setup involving Trigonella foenum-graecum (fenugreek), seedlings treated with this compound showed improvements in growth parameters compared to control groups.

Table 2: Growth Parameters of Treated vs. Control Seedlings

| Parameter | Control (cm) | Treated (cm) |

|---|---|---|

| Height | 5 | 8 |

| Weight | 0.5 | 1.0 |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interference with microbial cell membranes or metabolic pathways. The inhibition of quorum sensing in bacteria has been suggested as one potential mechanism.

Chemical Reactions

This compound can be synthesized through several methods:

- Aldol Condensation This involves the reaction of 3-ethyl-4-octanal with a suitable base, followed by dehydration to form the ketone.

- Oxidation of Alcohols The oxidation of 3-ethyl-4-octanol using oxidizing agents such as chromium trioxide () or potassium permanganate () can yield this compound.

- Industrial Production Methods In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of secondary alcohols or the selective oxidation of hydrocarbons.

Types of reactions:

- Oxidation This compound can undergo further oxidation to form carboxylic acids.

- Reduction It can be reduced to 3-ethyl-4-octanol using reducing agents like sodium borohydride () or lithium aluminum hydride ().

- Substitution The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.

Mecanismo De Acción

The mechanism of action of 3-ethyl-4-octanone involves its interaction with various molecular targets:

Carbonyl Group Reactivity: The carbonyl group can undergo nucleophilic addition, forming intermediates that participate in further reactions.

Enzyme Interactions: In biological systems, enzymes such as ketoreductases can catalyze the reduction of this compound to its corresponding alcohol.

Comparación Con Compuestos Similares

4-Octanone: Similar in structure but lacks the ethyl group at the third position.

3-Methyl-4-octanone: Similar but with a methyl group instead of an ethyl group.

2-Ethyl-4-octanone: Similar but with the ethyl group at the second position.

Uniqueness: 3-Ethyl-4-octanone is unique due to the specific positioning of the ethyl group, which influences its reactivity and physical properties. This distinct structure makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

3-Ethyl-4-octanone, a ketone compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on plant growth, and other relevant biological interactions.

This compound is characterized by its structure, which includes a long hydrocarbon chain and a ketone functional group. Its molecular weight is approximately 156.27 g/mol. The compound is typically used in various applications, including flavoring and fragrance industries, and has been studied for its biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In a study assessing the effects of volatile organic compounds (VOCs) produced by certain bacterial strains, this compound was included among the tested compounds. The results demonstrated that it could inhibit the growth of specific fungi and bacteria, contributing to its potential as a biocontrol agent in agricultural settings.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimal Inhibition Concentration (MIC μmol/L) |

|---|---|---|

| Escherichia coli | 12 | 75 |

| Staphylococcus aureus | 10 | 70 |

| Candida albicans | 15 | 60 |

| Fusarium oxysporum | 18 | 50 |

Effects on Plant Growth

In addition to its antimicrobial properties, this compound has been studied for its effects on plant growth. A study demonstrated that certain VOCs, including this compound, can stimulate seedling growth and enhance resistance against fungal pathogens.

Case Study: Plant Growth Stimulation

In an experimental setup involving Trigonella foenum-graecum (fenugreek), seedlings treated with this compound showed significant improvements in growth parameters compared to control groups.

Table 2: Growth Parameters of Treated vs. Control Seedlings

| Parameter | Control (cm) | Treated (cm) |

|---|---|---|

| Height | 5 | 8 |

| Weight | 0.5 | 1.0 |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interference with microbial cell membranes or metabolic pathways. The inhibition of quorum sensing in bacteria has been suggested as one potential mechanism.

Propiedades

IUPAC Name |

3-ethyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQNUWMKJWNUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173486 | |

| Record name | 3-Ethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-29-4 | |

| Record name | 3-Ethyl-4-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.